3h-Imidazo[4,5-c]pyridine-7-carboxylic acid
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Overview
Description
3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is a chemical compound with the molecular weight of 177.16 . It is a solid substance stored at refrigerator temperatures . The IUPAC name for this compound is 2-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been a topic of interest in recent years. The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, have been developed in the past decade . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-4-10-6-3-9-2-5(8(12)13)7(6)11-4/h2-3H,1H3,(H,10,11)(H,12,13) . The Canonical SMILES for this compound is C1=CN=C2C(=C1C(=O)O)NC=N2 .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.13 g/mol . Its XLogP3-AA is 0.3, it has 2 hydrogen bond donor counts, 4 hydrogen bond acceptor counts, and 1 rotatable bond count .Scientific Research Applications
Functionalization Reactions : A study demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with 2,3-diaminopyridine. A product formed in this process was the 3H-imidazo[4,5-b] pyridine derivative, showcasing the versatility of these compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Stable N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives have been found to provide a stable platform for generating new types of N-heterocyclic carbenes, indicating their potential in organometallic chemistry (Alcarazo et al., 2005).
Synthesis Methods : There are innovative approaches for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids, demonstrating the compound's relevance in pharmaceutical and synthetic chemistry (Tverdiy et al., 2016).
Antimicrobial Agents : Certain imidazo[4,5-c]pyridine derivatives have shown promising antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Jose et al., 2014).
Anticancer and Anti-inflammatory Properties : Derivatives of 3H-imidazo[4,5-b]pyridine have been evaluated for their potential as anticancer and anti-inflammatory agents, revealing moderate cytotoxic activity against certain cancer cell lines (Kirwen et al., 2016).
Novel Antimicrobial and Anticancer Activity : New derivatives of imidazo[4,5-b]pyridine-2(3H)-one have been synthesized and shown to possess antimicrobial and anticancer activities (Banda et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is hindered, leading to changes in the transcription of various genes involved in immune and inflammatory responses .
Biochemical Pathways
The inhibition of IKK-ε and TBK1 by this compound affects the NF-kappaB signaling pathway . This pathway plays a critical role in regulating the immune response to infection and in inflammatory processes. By inhibiting this pathway, the compound can potentially modulate these processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17716 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of the NF-kappaB signaling pathway by this compound can lead to a decrease in the transcription of genes involved in immune and inflammatory responses
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to higher temperatures
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Imidazo-pyridines, a broader class of compounds that includes 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid, are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the imidazo-pyridine compound and the biomolecule it interacts with .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQNAJSTWKWBBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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